molecular formula C14H23N3O2S B13644028 3-(3,5-Dimethyl-4-(pyrrolidin-2-ylmethyl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide

3-(3,5-Dimethyl-4-(pyrrolidin-2-ylmethyl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B13644028
M. Wt: 297.42 g/mol
InChI Key: OTACIKJLPNOEKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{3,5-dimethyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione is a complex organic compound featuring a unique combination of functional groups, including a pyrazole ring, a pyrrolidine moiety, and a thiolane-1,1-dione structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3,5-dimethyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione typically involves multi-step organic reactions. One common approach is the construction of the pyrazole ring through cyclization reactions involving hydrazine derivatives and diketones . The pyrrolidine moiety can be introduced via nucleophilic substitution reactions, while the thiolane-1,1-dione structure is often synthesized through oxidation reactions involving sulfur-containing precursors .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities .

Chemical Reactions Analysis

Types of Reactions

3-{3,5-dimethyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, dihydropyrazole derivatives, and various substituted pyrrolidine compounds .

Scientific Research Applications

3-{3,5-dimethyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-{3,5-dimethyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with enzymes and receptors, modulating their activity. The pyrrolidine moiety contributes to the compound’s binding affinity and selectivity, while the thiolane-1,1-dione structure may play a role in redox reactions within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3,5-dimethyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This compound’s structural complexity allows for diverse interactions with molecular targets, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C14H23N3O2S

Molecular Weight

297.42 g/mol

IUPAC Name

3-[3,5-dimethyl-4-(pyrrolidin-2-ylmethyl)pyrazol-1-yl]thiolane 1,1-dioxide

InChI

InChI=1S/C14H23N3O2S/c1-10-14(8-12-4-3-6-15-12)11(2)17(16-10)13-5-7-20(18,19)9-13/h12-13,15H,3-9H2,1-2H3

InChI Key

OTACIKJLPNOEKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CC3CCCN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.